

Application of GGFG Linkers in Oncology: A Detailed Overview

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Compound of Interest

Compound Name: *Mc-Gly-Gly-Phe-Gly-PAB-OH*

Cat. No.: *B11928755*

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The tetrapeptide linker Glycyl-Glycyl-Phenylalanyl-Glycyl (GGFG) has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs) for oncology applications. Its unique properties, particularly its susceptibility to cleavage by specific lysosomal proteases, allow for the targeted release of potent cytotoxic payloads within the tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging GGFG linkers in their oncology studies.

Application Notes

Mechanism of Action

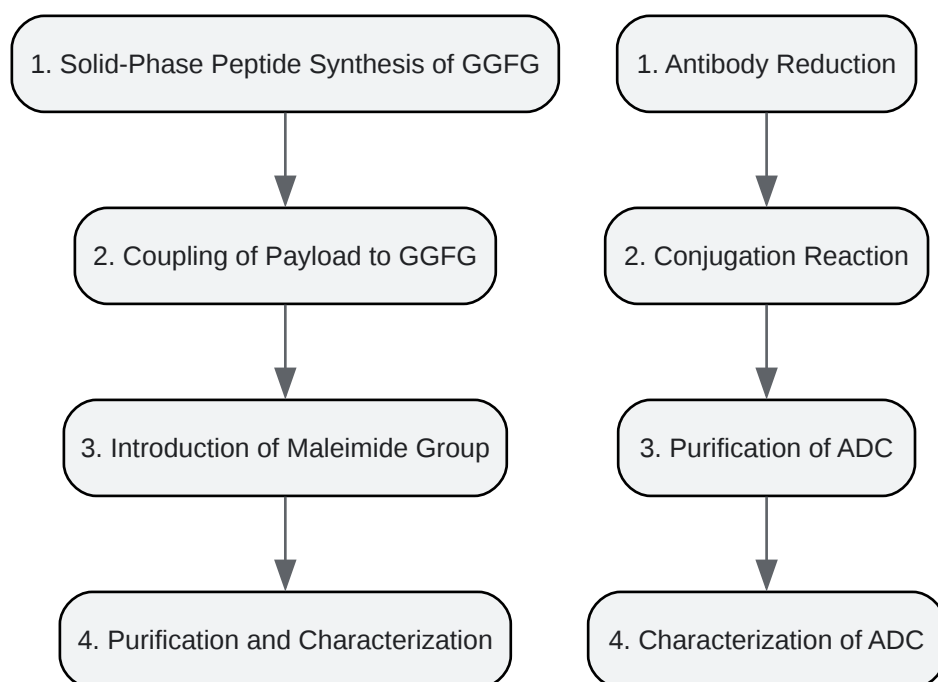
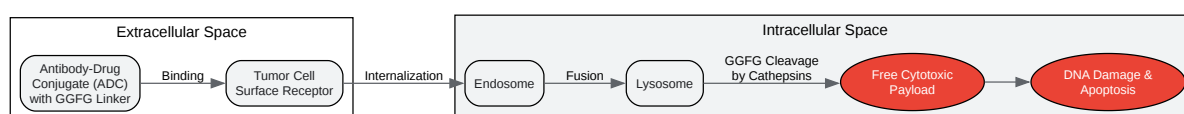
The GGFG linker is an enzyme-cleavable linker designed to be stable in the systemic circulation and to be efficiently cleaved within the lysosomal compartment of cancer cells.^{[1][2]} Upon internalization of the ADC via receptor-mediated endocytosis, the GGFG sequence is recognized and hydrolyzed by lysosomal proteases, primarily cathepsin L and to a lesser extent, cathepsin B.^{[1][2]} This enzymatic cleavage liberates the cytotoxic payload, which can then exert its cell-killing effect. Notably, studies have indicated that cathepsin L is particularly efficient at cleaving the GGFG linker, enabling the nearly complete release of the payload within 72 hours.^[1]

Key Advantages of GGFG Linkers

- **High Stability in Circulation:** GGFG linkers demonstrate greater stability in the bloodstream compared to acid-cleavable and glutathione-cleavable linkers, which minimizes the premature release of the cytotoxic payload and reduces off-target toxicity.[\[1\]](#)
- **Efficient Enzymatic Cleavage:** The GGFG sequence is a substrate for cathepsins, which are often overexpressed in the tumor microenvironment, leading to targeted drug release.
- **Proven Clinical Success:** The GGFG linker is a key component of several clinically successful and approved ADCs, including trastuzumab deruxtecan (Enhertu®) and patritumab deruxtecan.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Signaling Pathway of a GGFG-based ADC

The following diagram illustrates the general mechanism of action of an ADC employing a GGFG linker.



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